molecular formula C22H26O7 B8261592 Arzanol

Arzanol

Cat. No. B8261592
M. Wt: 402.4 g/mol
InChI Key: ZOIAPLVBZQQHCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arzanol is a natural product found in Helichrysum italicum with data available.

Scientific Research Applications

Anti-Inflammatory and Antioxidant Properties

Arzanol, a phloroglucinol α-pyrone from Helichrysum italicum, displays various pharmacological activities, including anti-inflammatory, anti-HIV, and antioxidant properties. It inhibits the activation of the inflammatory transcription factor NFκB, HIV replication in T cells, and the release of various cytokines (IL-1β, IL-6, IL-8, TNF-α). Additionally, this compound impedes the biosynthesis of PGE2 by potentially inhibiting the mPGES-1 enzyme, suggesting its utility in treating autoimmune diseases and cancer (Kothavade et al., 2013).

Molecular Structure and Properties

The molecule's structure includes an α-pyrone moiety and a phloroglucinol moiety, connected by a methylene bridge. This compound's intramolecular hydrogen bonding patterns significantly influence its conformation and properties, playing a crucial role in its stabilization and activity (Mammino, 2017).

Modulation of Brain Glycogen Phosphorylase

This compound has been identified as a high-affinity target of brain glycogen phosphorylase (bGP), a key regulator of glucose metabolism. This discovery opens new avenues for research in neurodegeneration and cancer, as this compound modulates bGP activity (del Gaudio et al., 2018).

Antiviral and Antibacterial Effects

This compound also exhibits significant antiviral and antibacterial activities. It has shown efficacy against HIV-1 replication in T cells and the release of pro-inflammatory cytokines in monocytes. Its antibacterial action is potent against multidrug-resistant Staphylococcus aureus, supporting the topical use of Helichrysum extracts in preventing wound infections (Appendino et al., 2007).

Protective Role Against Lipid Peroxidation

This compound exhibits a protective effect against oxidative damage to lipids, suggesting its potential as a natural antioxidant in biological systems. It has shown significant effects in preventing lipid peroxidation in human low-density lipoprotein (LDL) and in cell membranes, reducing the formation of oxidative products (Rosa et al., 2011).

Autophagy Modulation and Cancer Therapy

Recent studies have identified this compound as an autophagy-modulating drug, suggesting its potential in chemotherapy. It sensitizes cancer cells towards approved drugs and could be a novel lead compound for drug development in cancer therapy (Deitersen et al., 2021).

properties

IUPAC Name

3-[[3-acetyl-2,4,6-trihydroxy-5-(3-methylbut-2-enyl)phenyl]methyl]-6-ethyl-4-hydroxy-5-methylpyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O7/c1-6-16-11(4)18(24)15(22(28)29-16)9-14-19(25)13(8-7-10(2)3)20(26)17(12(5)23)21(14)27/h7,24-27H,6,8-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIAPLVBZQQHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(C(=O)O1)CC2=C(C(=C(C(=C2O)CC=C(C)C)O)C(=O)C)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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